molecular formula C12H8O3 B14257644 4-Methoxy-5H-indeno[5,6-B]furan-5-one CAS No. 210978-94-2

4-Methoxy-5H-indeno[5,6-B]furan-5-one

Katalognummer: B14257644
CAS-Nummer: 210978-94-2
Molekulargewicht: 200.19 g/mol
InChI-Schlüssel: VWODZCYLHSOMRC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methoxy-5H-indeno[5,6-B]furan-5-one is a chemical compound known for its unique structure and potential applications in various fields. It belongs to the class of heterocyclic compounds, which are characterized by rings containing at least one atom other than carbon. This compound features a fused ring system that includes both furan and indene moieties, making it an interesting subject for chemical research and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-5H-indeno[5,6-B]furan-5-one can be achieved through several methods. One common approach involves the esterification of 4-methoxyphenol with arylpropiolic acid, followed by ipso substitution in the presence of iodine and sodium bicarbonate . Another method includes the use of palladium-catalyzed Suzuki coupling reactions . These reactions typically require specific conditions such as controlled temperatures and the presence of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methoxy-5H-indeno[5,6-B]furan-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include iodine, sodium bicarbonate, palladium catalysts, and various oxidizing and reducing agents. Reaction conditions often involve controlled temperatures, specific solvents, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or alkanes .

Wirkmechanismus

The mechanism of action of 4-Methoxy-5H-indeno[5,6-B]furan-5-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and the derivatives used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 4-Methoxy-5H-indeno[5,6-B]furan-5-one include:

Uniqueness

What sets this compound apart from similar compounds is its specific structural features, such as the methoxy group at the 4-position and the fused furan-indene ring system.

Eigenschaften

CAS-Nummer

210978-94-2

Molekularformel

C12H8O3

Molekulargewicht

200.19 g/mol

IUPAC-Name

4-methoxycyclopenta[f][1]benzofuran-5-one

InChI

InChI=1S/C12H8O3/c1-14-12-8-4-5-15-10(8)6-7-2-3-9(13)11(7)12/h2-6H,1H3

InChI-Schlüssel

VWODZCYLHSOMRC-UHFFFAOYSA-N

Kanonische SMILES

COC1=C2C(=CC3=C1C=CO3)C=CC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.